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Compound of Interest

Compound Name: lle-AMS

Cat. No.: B15137453

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and
biological activity of Isoleucyl-adenylate-sulfamoyl-adenosine (lle-AMS), a potent inhibitor of
isoleucyl-tRNA synthetase (lleRS).

Core Compound Details

lle-AMS, also known as N-[isoleucinyl]-N'-[adenosyl]-diaminosulfone, is a synthetic analogue of
the isoleucyl-adenylate (lle-AMP) intermediate formed during protein biosynthesis. Its stability
compared to the natural intermediate makes it an invaluable tool for studying the mechanism of
isoleucyl-tRNA synthetase and for developing novel antimicrobial agents.

Chemical Structure

The chemical structure of lle-AMS is depicted below. It consists of an L-isoleucine residue
linked via a sulfamoyl group to the 5'-position of adenosine.

SMILES: O[C@H]1--INVALID-LINK----INVALID-LINK--O[C@ @H]1CNS(NC(--INVALID-LINK--
CC">C@HN)=0)(=0)=0[1]

Physicochemical Properties

Specific experimental data for the physicochemical properties of lle-AMS are not readily
available in the public domain. The table below provides computed and known properties.
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Property Value Source

Molecular Formula C16H26NsO6S MedChemExpress|[1]
Molecular Weight 458.49 g/mol MedChemExpress[1]
CAS Number 213554-08-6 MedChemExpress|[1]
Appearance Likely a solid Inferred

Solubility Not reported -

Melting Point Not reported -

pKa Not reported -

Biological Activity and Mechanism of Action

lle-AMS is a potent and specific inhibitor of isoleucyl-tRNA synthetase (lleRS), an essential
enzyme in all domains of life responsible for attaching isoleucine to its cognate tRNA during
protein synthesis.

Quantitative Inhibition Data

lle-AMS and its close analogs exhibit strong inhibitory activity against lleRS from various

organisms.
Target .
Compound . Inhibition
Organism/Enz . Value Source
Name Metric
yme
Plasmodium MedChemExpres
lle-AMS ] ABS ICso 1.19 nM
falciparum s[1]
Staphylococcus
lle-NHSO2-AMP Ki 1 nM PubMed[2]
aureus lleRS
Staphylococcus
lle-ol-AMP Ki 50 nM PubMed[2]
aureus lleRS
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Mechanism of Action

lle-AMS acts as a competitive inhibitor of lIleRS. It mimics the structure of the high-energy
intermediate, isoleucyl-adenylate (lle-AMP), and binds to the active site of the enzyme.[3] This
binding event blocks the subsequent transfer of isoleucine to tRNAlle, thereby halting protein
synthesis and leading to cell death. The stability of the sulfamoyl linkage in lle-AMS, compared
to the labile acyl-phosphate bond in lle-AMP, results in a stable enzyme-inhibitor complex.[4]

The diagram below illustrates the inhibition of the lleRS-catalyzed reaction by lle-AMS.
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Caption: Inhibition of Isoleucyl-tRNA Synthetase by lle-AMS.

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate inhibitors of

aminoacyl-tRNA synthetases like lle-AMS.

Synthesis of 5'-O-[N-(Aminoacyl)sulfamoyl]adenosine
(General Procedure)
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The synthesis of lle-AMS can be achieved by adapting established methods for similar
compounds.[5][6] The general workflow involves the coupling of a protected amino acid to 5'-
sulfamoyladenosine.
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Caption: General synthetic workflow for lle-AMS.

Methodology:

o Protection of Adenosine: The 2' and 3' hydroxyl groups of adenosine are protected, often as

an isopropylidene acetal.

o Sulfamoylation: The 5'-hydroxyl group is reacted with sulfamoyl chloride to produce 2',3'-O-
isopropylidene-5'-O-sulfamoyladenosine.

o Amino Acid Activation: The carboxylic acid of N-protected (e.g., Boc or Cbz) L-isoleucine is
activated, for instance, as an N-hydroxysuccinimide (NHS) ester.

o Coupling: The activated isoleucine is coupled to the sulfamoyl group of the protected
adenosine derivative.

o Deprotection: All protecting groups are removed, typically under acidic conditions, to yield
the final product, lle-AMS. Purification is generally performed using flash chromatography.[5]

ATP-Pyrophosphate (PPi) Exchange Assay

This assay measures the first step of the aminoacylation reaction: the formation of the
aminoacyl-adenylate intermediate. Inhibition of this step by compounds like lle-AMS results in
a decreased rate of ATP-PPi exchange.
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Principle: The formation of lle-AMP from isoleucine and ATP is reversible. In the presence of
radiolabeled pyrophosphate ([32P]PPi), the reverse reaction incorporates the radiolabel into
ATP. The amount of [32P]ATP formed is proportional to the enzyme activity.

Protocol Outline:

» Reaction Mixture Preparation: A reaction mixture is prepared containing buffer (e.g., HEPES-
KOH, pH 7.5), MgClz, DTT, ATP, the amino acid (isoleucine), and [32P]PPi.

« Inhibitor Addition: The assay is run in the presence of varying concentrations of the inhibitor
(Ille-AMS) and in its absence (control).

» Enzyme Addition: The reaction is initiated by adding a known concentration of purified lleRS.

¢ Incubation: The reaction is incubated at a constant temperature (e.g., 30°C) for a defined
period.

e Quenching and Detection: The reaction is stopped, and the [32P]ATP is separated from the
unreacted [32P]PPi (e.g., by charcoal binding or chromatography). The radioactivity of the
formed [32P]ATP is quantified using a scintillation counter.

o Data Analysis: The rate of reaction is calculated and plotted against the inhibitor
concentration to determine the ICso or Ki value.
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Caption: Workflow for the ATP-PPi Exchange Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to Isoleucyl-tRNA
Synthetase Inhibitor: lle-AMS]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15137453#ile-ams-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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